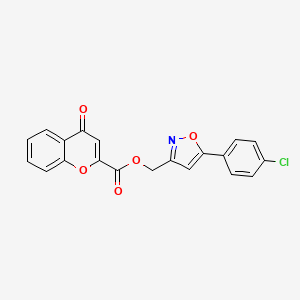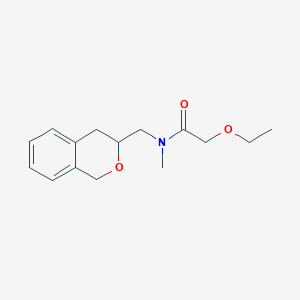
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C25H24N2O4 and its molecular weight is 416.477. The purity is usually 95%.
BenchChem offers high-quality 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- The compound is part of a broader class of chemicals known for their potential in synthesizing novel heterocyclic compounds that exhibit a range of biological activities. For instance, derivatives of 4-hydroxyquinolin-2(1H)-ones have been explored for their antimicrobial and antifungal properties. These compounds are synthesized through reactions that involve different starting materials and aim to explore the biological activity of novel quinolone derivatives, which could have implications in developing new therapeutic agents (Hassanin & Ibrahim, 2012).
Antioxidant Properties
- Compounds with a similar structural framework have been evaluated for their antioxidant efficiency in various applications, such as in lubricating greases. The research has indicated that certain derivatives can significantly enhance the antioxidant properties of lubricating greases, which is crucial for extending the life and performance of mechanical systems (Hussein, Ismail, & El-Adly, 2016).
Anticancer and Antimicrobial Activities
- The structural motif of the compound is related to classes of chemicals that have been studied for their anticancer and antimicrobial activities. Novel derivatives synthesized from similar compounds have shown promising results in inhibiting the proliferation of cancer cell lines and demonstrating significant antimicrobial properties. This highlights the potential of these compounds in contributing to the development of new anticancer and antimicrobial agents (Liu et al., 2009).
Anticholinesterase Activities
- Research has also been conducted on the anticholinesterase activities of novel amide alkaloids derived from natural sources, which share a similar structural core to the compound . These studies are important for understanding how such compounds can be used in treating diseases related to the cholinergic system, such as Alzheimer's disease (Xu et al., 2020).
Material Science Applications
- In the field of material science, derivatives of pyran-2-one, to which the compound is structurally related, have been investigated for their potential in creating novel materials with specific properties. These applications range from the development of new lubricating substances to materials with specialized optical or electronic properties (Kidwai & Kumar, 1997).
properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-23-13-21(15-26-11-9-18-5-1-2-7-20(18)14-26)30-16-24(23)31-17-25(29)27-12-10-19-6-3-4-8-22(19)27/h1-8,13,16H,9-12,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGUTIBRZNNALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-4H-pyran-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

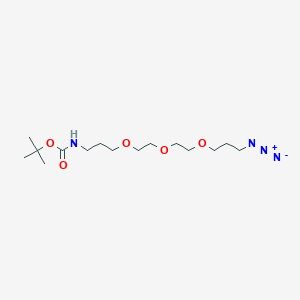
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2634766.png)
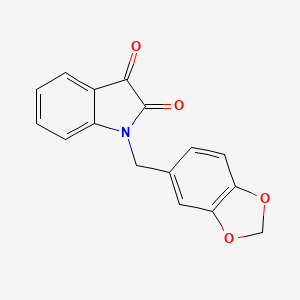
![2-Furoic acid,5-[(isobutylthio)methyl]-](/img/structure/B2634770.png)
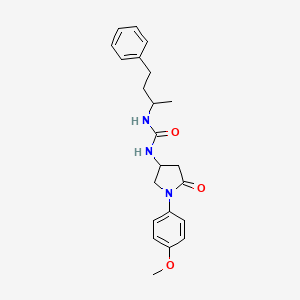
![Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2634774.png)
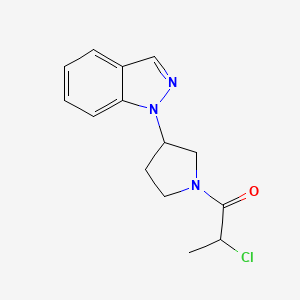
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2634777.png)

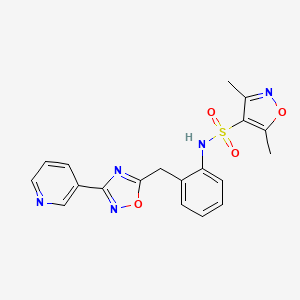
![2-[2-(4-Aminopyrimidin-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2634780.png)
